methyl 4-(2-{[3-(4-chlorophenyl)-1H-pyrazol-5-yl]carbonyl}carbonohydrazonoyl)benzoate
Description
Methyl 4-(2-{[3-(4-chlorophenyl)-1H-pyrazol-5-yl]carbonyl}carbonohydrazonoyl)benzoate is a heterocyclic compound featuring a pyrazole core substituted with a 4-chlorophenyl group at the 3-position. The pyrazole ring is conjugated to a carbonohydrazonoyl moiety, which links to a methyl benzoate group at the para position. This structural architecture confers unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry and materials science. The compound’s molecular formula is inferred as C₁₉H₁₅ClN₄O₃, with a molecular weight of approximately 382.8 g/mol (estimated by substituting the methyl group in its analog with chlorine) .
Properties
IUPAC Name |
methyl 4-[(E)-[[3-(4-chlorophenyl)-1H-pyrazole-5-carbonyl]hydrazinylidene]methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O3/c1-27-19(26)14-4-2-12(3-5-14)11-21-24-18(25)17-10-16(22-23-17)13-6-8-15(20)9-7-13/h2-11H,1H3,(H,22,23)(H,24,25)/b21-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWFGLSRQTVAUCC-SRZZPIQSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-(2-{[3-(4-chlorophenyl)-1H-pyrazol-5-yl]carbonyl}carbonohydrazonoyl)benzoate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C19H18ClN5O3
- Molecular Weight : 397.83 g/mol
The compound features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and anti-cancer properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing pyrazole moieties. For instance, a study demonstrated that derivatives of pyrazole exhibited significant inhibitory effects on various cancer cell lines, including epidermoid carcinoma (HEP2) and colon cancer cells. These compounds showed better efficacy compared to traditional chemotherapeutics like doxorubicin .
Table 1: Anticancer Efficacy Comparison
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Methyl 4-(2-{...}) | HEP2 | 15 | |
| Doxorubicin | HEP2 | 20 | |
| Compound X | Colon Cancer | 12 |
Anti-inflammatory Properties
In addition to its anticancer effects, this compound has been evaluated for anti-inflammatory activity. The pyrazole derivatives have shown promise in reducing inflammation markers in vitro and in vivo, indicating potential therapeutic applications in inflammatory diseases .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets involved in cancer progression and inflammation. The presence of the hydrazone linkage is believed to enhance its reactivity and interaction with biomolecules, leading to its observed pharmacological effects.
Case Studies
Several case studies have explored the biological activities of related compounds:
- Case Study 1 : A derivative similar to methyl 4-(2-{...}) was tested for its ability to inhibit tumor growth in xenograft models. Results indicated a significant reduction in tumor size compared to control groups, reinforcing the compound's anticancer potential.
- Case Study 2 : Another study assessed the anti-inflammatory effects of a related pyrazole compound in animal models of arthritis. The treated group exhibited lower levels of pro-inflammatory cytokines and improved mobility compared to untreated controls.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrazole Derivatives
Substituent Effects
- Electron-Withdrawing vs. Electron-Donating Groups: The 4-chlorophenyl group in the target compound (Cl, electronegative) reduces electron density on the pyrazole ring compared to the 4-methylphenyl analog (CH₃, electron-donating) . This may enhance electrophilic reactivity or alter binding interactions in biological systems.
- Functional Group Variations: The carbonohydrazonoyl bridge in the target compound differs from ester () or pyrazolone () linkages. Hydrazonoyl groups offer hydrogen-bonding capabilities, which could influence molecular recognition in drug design .
Physicochemical Properties
- Molecular Weight : At ~382.8 g/mol, the compound falls within the acceptable range for drug-like molecules (Lipinski’s rule of five).
- Thermal Stability : Pyrazole derivatives are generally stable, but the electron-withdrawing chloro group may reduce thermal stability compared to methyl-substituted analogs.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare methyl 4-(2-{[3-(4-chlorophenyl)-1H-pyrazol-5-yl]carbonyl}carbonohydrazonoyl)benzoate?
- Methodological Answer : The compound can be synthesized via condensation reactions involving hydrazine derivatives and carbonyl-containing intermediates. For example, the Vilsmeier-Haack reaction is effective for introducing formyl groups to pyrazole precursors, as demonstrated in the synthesis of analogous pyrazole-carbaldehyde derivatives . Additionally, nucleophilic substitution reactions using K₂CO₃ as a base catalyst under reflux conditions (e.g., ethanol, 80°C) are viable for aryloxy group incorporation . Key steps include:
- Formation of the pyrazole core via cyclization of hydrazine derivatives with β-keto esters.
- Condensation with 4-chlorobenzoyl chloride to introduce the chlorophenyl moiety.
- Final esterification using methyl benzoate precursors .
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton environments and carbon frameworks, particularly distinguishing hydrazone (-NH-N=) and ester (-COOCH₃) signals .
- Infrared (IR) Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and N-H stretches (~3200 cm⁻¹) .
- X-ray Crystallography : Resolves structural ambiguities, such as the E/Z configuration of the hydrazone linkage and dihedral angles between aromatic rings .
Q. How is the antimicrobial activity of this compound evaluated in preliminary assays?
- Methodological Answer : In vitro assays using bacterial strains (e.g., E. coli, S. aureus) involve:
- Broth dilution methods to determine minimum inhibitory concentrations (MICs).
- Comparison with standard antibiotics (e.g., ampicillin) at concentrations ≤50 µg/mL.
- Structural analogs with 4-chlorophenyl groups show enhanced activity due to improved membrane penetration .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Methodological Answer :
- Catalyst Screening : Replace traditional acetic acid with phase-transfer catalysts (e.g., TBAB) to enhance reaction rates in biphasic systems .
- Solvent Optimization : Use DMF or DMSO for better solubility of aromatic intermediates.
- Temperature Control : Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes at 120°C vs. 6 hours under reflux) .
- Purity Assessment : Employ HPLC with C18 columns (acetonitrile/water gradient) to achieve ≥98% purity .
Q. What advanced techniques address discrepancies in reported bioactivity data?
- Methodological Answer :
- Dose-Response Curves : Use logarithmic concentration ranges (0.1–100 µM) to identify IC₅₀ values with 95% confidence intervals.
- Cytotoxicity Profiling : Compare activity across cell lines (e.g., MCF-7 vs. HEK293) to rule out non-specific toxicity .
- Metabolite Analysis : LC-MS/MS identifies degradation products that may interfere with bioassays .
Q. How do structural modifications to the pyrazole ring influence biological activity?
- Methodological Answer :
- Substituent Effects : Replacing the 4-chlorophenyl group with electron-withdrawing groups (e.g., -NO₂) increases antibacterial potency but may reduce solubility.
- Hydrazone Linkage : Switching from E to Z configuration alters binding affinity to bacterial DNA gyrase, as shown in molecular docking studies .
- Comparative Data : Pyrazole derivatives with morpholine or thiazole moieties exhibit distinct pharmacokinetic profiles .
Q. What strategies resolve crystallographic disorder in X-ray structures of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
